molecular formula C8H6Cl2O2 B1617964 2,5-Dichloro-4-methylbenzoic acid CAS No. 21460-88-8

2,5-Dichloro-4-methylbenzoic acid

Cat. No.: B1617964
CAS No.: 21460-88-8
M. Wt: 205.03 g/mol
InChI Key: KZEKKSQWQXNSBB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloro-4-methylbenzoic acid can be synthesized through several methods. One common method involves the chlorination of 4-methylbenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of thionyl chloride as a chlorinating agent. The process includes the reaction of 4-methylbenzoic acid with thionyl chloride under controlled conditions to produce the desired dichlorinated product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

  • Substitution reactions yield various substituted benzoic acids.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in alcohols or aldehydes.

Scientific Research Applications

2,5-Dichloro-4-methylbenzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methylbenzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the carboxylic acid group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

    2,4-Dichlorobenzoic Acid: Similar structure but with chlorine atoms at the 2nd and 4th positions.

    3,5-Dichloro-4-methylbenzoic Acid: Chlorine atoms at the 3rd and 5th positions with a methyl group at the 4th position.

Uniqueness: 2,5-Dichloro-4-methylbenzoic acid is unique due to the specific positioning of its chlorine atoms and methyl group, which influences its chemical reactivity and applications. The distinct arrangement of substituents on the benzene ring allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

2,5-dichloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEKKSQWQXNSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175742
Record name 2,5-Dichloro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21460-88-8
Record name 2,5-Dichloro-4-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021460888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichloro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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